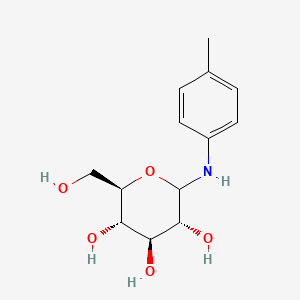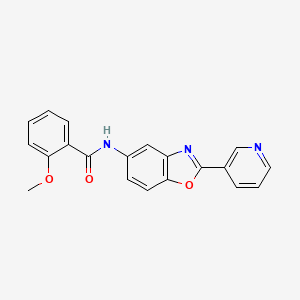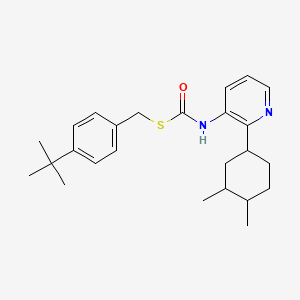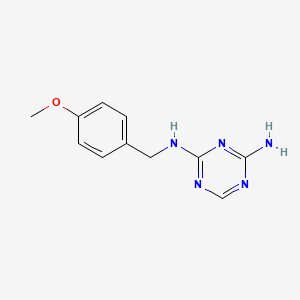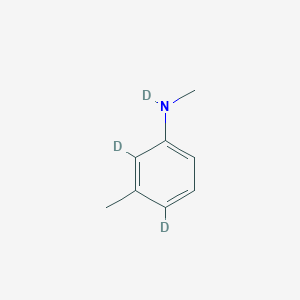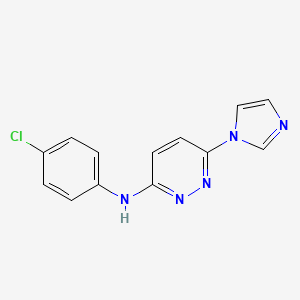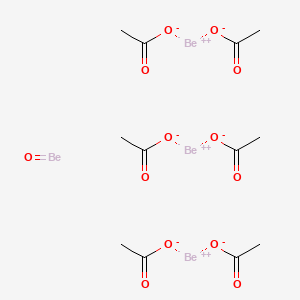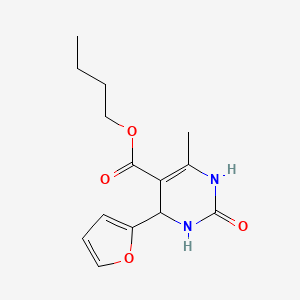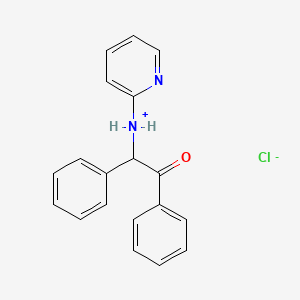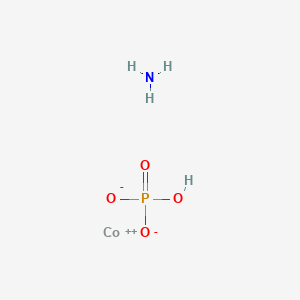
Azane;cobalt(2+);hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane; cobalt(2+); hydrogen phosphate is a compound that combines azane (a term for ammonia and its derivatives), cobalt in its +2 oxidation state, and hydrogen phosphate
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Cobalt phosphate can be synthesized by reacting cobalt nitrate with diammonium hydrogen phosphate in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of cobalt phosphate precipitate.
Industrial Production: Industrially, cobalt phosphate is produced by similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The raw materials used include cobalt salts and phosphate sources, which are mixed under controlled pH and temperature conditions to optimize the formation of the desired product.
Types of Reactions:
Oxidation: Cobalt(2+) in the compound can undergo oxidation to cobalt(3+), especially in the presence of strong oxidizing agents.
Reduction: The cobalt(2+) ion can be reduced back to cobalt metal or cobalt(1+) under appropriate conditions.
Substitution: The hydrogen phosphate group can participate in substitution reactions, where it is replaced by other anions or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reactions often involve nucleophiles like hydroxide ions or other phosphate derivatives.
Major Products:
Oxidation: Cobalt(3+) phosphate or cobalt oxide.
Reduction: Cobalt metal or cobalt(1+) complexes.
Substitution: Various substituted phosphate compounds.
Wissenschaftliche Forschungsanwendungen
Azane; cobalt(2+); hydrogen phosphate has several applications in scientific research:
Materials Science: The compound is studied for its potential in creating advanced materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Wirkmechanismus
The compound exerts its effects primarily through its cobalt(2+) ion, which can participate in redox reactions and coordinate with various ligands. In catalysis, the cobalt ion facilitates electron transfer processes, enhancing the efficiency of reactions like OER and HER. The hydrogen phosphate group can also play a role in stabilizing the compound and participating in proton transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Cobalt(2+) phosphate: Similar in composition but lacks the azane component.
Ammonium cobalt phosphate: Contains ammonium instead of azane.
Cobalt(2+) hydrogen phosphate: Similar but may have different hydration states or structural forms.
Uniqueness: Azane; cobalt(2+); hydrogen phosphate is unique due to the presence of azane, which can influence the compound’s reactivity and stability. This combination of components allows for a broader range of applications and potential modifications compared to similar compounds.
Eigenschaften
Molekularformel |
CoH4NO4P |
|---|---|
Molekulargewicht |
171.943 g/mol |
IUPAC-Name |
azane;cobalt(2+);hydrogen phosphate |
InChI |
InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
FCXHHGTWMFGYPP-UHFFFAOYSA-L |
Kanonische SMILES |
N.OP(=O)([O-])[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B13823166.png)
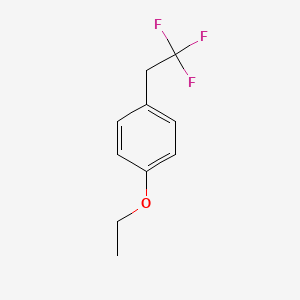
![2,3-Dibromo-7,8-dihydro-[1,4]dioxino[2,3-b]dibenzo[b,e][1,4]dioxine](/img/structure/B13823189.png)
